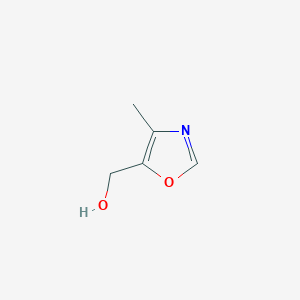

4-Methyloxazole-5-methanol

描述

Historical Context and Evolution of Oxazole (B20620) Chemistry

The journey of oxazole chemistry began in the early 20th century, with its first synthesis marking a significant milestone in heterocyclic chemistry. numberanalytics.com The initial discovery of the oxazole ring was reported in 1917. numberanalytics.com Over the decades, the field has witnessed a remarkable evolution, with the development of numerous synthetic methodologies. tandfonline.com Classic methods such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis have been refined and supplemented by modern techniques, including metal-catalyzed reactions and green chemistry approaches. irjmets.comnumberanalytics.com These advancements have not only facilitated the synthesis of a diverse range of oxazole derivatives but have also expanded the scope of their applications. tandfonline.comirjmets.com

Prevalence of the Oxazole Moiety in Natural Products and Synthetic Compounds

The oxazole ring is a recurring motif in the intricate tapestry of natural products. It is found in compounds isolated from a wide variety of sources, including marine organisms, microorganisms, and plants. tandfonline.com These naturally occurring oxazoles often exhibit significant biological activities. derpharmachemica.com In the realm of synthetic chemistry, the oxazole scaffold is a popular building block for creating novel molecules with tailored properties. irjmets.comnih.gov Its structural versatility allows for the introduction of various substituents, leading to a vast library of synthetic oxazole-containing compounds with diverse applications. irjmets.comnih.gov

Importance of Oxazole Derivatives in Medicinal Chemistry and Agrochemicals

The significance of oxazole derivatives extends prominently into the fields of medicinal chemistry and agrochemicals. tandfonline.comnumberanalytics.com The unique structural features of the oxazole ring allow it to interact with various biological targets, making it a valuable component in the design of new therapeutic agents and crop protection products. tandfonline.comnih.gov

In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. The oxazole ring has earned this distinction due to its presence in a multitude of biologically active compounds. nih.govthieme-connect.comnih.govresearchgate.net Its ability to serve as a core structure for diverse libraries of compounds makes it an attractive starting point for drug discovery programs. irjmets.comnih.gov The structural rigidity and potential for varied substitution patterns of the oxazole nucleus contribute to its success as a privileged scaffold. irjmets.comacs.org

The therapeutic potential of compounds containing the oxazole moiety is vast and well-documented. nih.govnih.gov Research has shown that oxazole derivatives possess a wide spectrum of pharmacological activities, including:

Anticancer nih.govontosight.ai

Antimicrobial nih.govontosight.ai

Anti-inflammatory nih.gov

Antidiabetic nih.gov

Antitubercular nih.gov

This broad range of biological activities has spurred the development of numerous oxazole-based compounds, some of which have advanced to clinical trials. nih.gov The therapeutic promise of this class of compounds continues to drive research into new and more potent derivatives. nih.govnih.gov

| Therapeutic Area | Examples of Biological Activity |

| Oncology | Inhibition of cancer cell growth. ontosight.ai |

| Infectious Diseases | Activity against various bacterial and fungal strains. nih.govd-nb.info |

| Inflammation | Reduction of inflammatory responses. nih.gov |

| Metabolic Disorders | Potential as antidiabetic agents. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-methyl-1,3-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNSUMDMIHSPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383590 | |

| Record name | 4-METHYLOXAZOLE-5-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45515-23-9 | |

| Record name | 4-METHYLOXAZOLE-5-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methyl-1,3-oxazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodologies for 4 Methyloxazole 5 Methanol and Its Analogs

Established Synthetic Routes to the Oxazole (B20620) Core

The construction of the fundamental oxazole ring can be achieved through several established methodologies, each with its own advantages and limitations. These methods often involve the formation of key C-O and C-N bonds to close the five-membered ring.

Cyclization Reactions for Oxazole Ring Formation

Cyclization reactions represent a cornerstone of oxazole synthesis. These methods typically involve the condensation and subsequent cyclodehydration of acyclic precursors. Some of the most prominent cyclization strategies include:

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. The reaction is often facilitated by dehydrating agents like sulfuric acid or phosphorus oxychloride.

Reaction of α-Haloketones with Primary Amides: This approach provides a direct route to the oxazole ring through the condensation of an α-haloketone with a primary amide.

From Isocyanides: Isocyanides can react with acid chlorides, induced by reagents like anhydrous hydrogen fluoride (B91410) or polyphosphoric acid, to form the oxazole structure.

Reaction of α-Hydroxyamino Ketones with Aldehydes: In this method, an α-hydroxyamino ketone is treated with an aldehyde in the presence of sulfuric acid and acetic anhydride. The C2-atom of the resulting oxazole originates from the aldehyde.

Van Leusen Reaction: The reaction of aldehydes with TosMIC (toluenesulfonylmethyl isocyanide) under basic conditions provides a versatile route to the oxazole core.

Metal-Catalyzed Cyclizations: Modern methods often employ metal catalysts to facilitate the cyclization process. For example, gold-catalyzed cycloisomerization of propargyl amides has emerged as a mild and efficient route to oxazoles. Similarly, palladium-catalyzed reactions of N-propargylamides with aryl iodides can yield 2,5-disubstituted oxazoles. Copper(II)-catalyzed oxidative cyclization of enamides also provides a pathway to 2,5-disubstituted oxazoles.

Table 1: Comparison of Key Cyclization Reactions for Oxazole Synthesis

| Reaction Name | Starting Materials | Key Reagents/Conditions | Typical Substitution Pattern |

| Robinson-Gabriel Synthesis | α-Acylamino ketones | Dehydrating agents (e.g., H₂SO₄, POCl₃) | 2,5-Disubstituted |

| From α-Haloketones | α-Haloketones, Primary amides | - | Variably substituted |

| Van Leusen Reaction | Aldehydes, TosMIC | Base (e.g., K₂CO₃) | Variably substituted |

| Gold-Catalyzed Cyclization | Propargyl amides | Gold catalyst (e.g., AuCl₃) | Variably substituted |

| Palladium-Catalyzed Cyclization | N-Propargylamides, Aryl iodides | Palladium catalyst, Base | 2,5-Disubstituted |

Diels-Alder Condensation Approaches and their Limitations

The oxazole ring can function as an azadiene in Diels-Alder reactions, reacting with dienophiles like alkenes and alkynes. This cycloaddition approach can be a powerful tool for constructing more complex molecular architectures. The reaction typically proceeds with electron-donating substituents on the oxazole ring, which enhances its reactivity. Upon cycloaddition, the initial adducts can undergo further transformations. For instance, reaction with alkynes often leads to the formation of furan (B31954) derivatives after a retro-Diels-Alder elimination of a nitrile.

However, the Diels-Alder approach has its limitations. The preparation of the required oxazole precursors for intramolecular Diels-Alder (IMDAO) reactions can sometimes be challenging. Furthermore, the presence of electron-withdrawing groups on the oxazole ring, particularly at the C-4 position, can deactivate the system towards cycloaddition. There are very few reported successful examples of cycloadditions of oxazoles bearing a carbonyl group at the C-4 position with alkynes.

Ring Transformation Reactions in Oxazole Synthesis

Oxazoles can also be synthesized through the transformation of other heterocyclic rings. These reactions offer alternative synthetic pathways and can provide access to unique substitution patterns. One notable example is the ring contraction of 1,4-oxazin-2-ones. When treated with nucleophiles, certain (di)chloro-1,4-oxazin-2-ones undergo a ring contraction to yield polyfunctionalized oxazoles. This method is particularly useful for preparing oxazoles with a carbonyl group at the C-2 position, which are less accessible through other routes. Another instance involves the conversion of 2-methylsulfanyl-N-phenacylpyridinium salts, which, upon reaction with piperidine, undergo a ring transformation to afford substituted oxazoles.

Specific Synthetic Strategies for 4-Methyloxazole-5-methanol

The synthesis of the specific target molecule, this compound, requires methods that allow for precise control over the substitution pattern of the oxazole ring, specifically the introduction of a methyl group at the C-4 position and a hydroxymethyl group at the C-5 position.

Functionalization of the Oxazole Ring at C-4 and C-5 Positions

The regioselective functionalization of the oxazole ring is crucial for the synthesis of specifically substituted derivatives. Generally, electrophilic substitution on the oxazole ring occurs preferentially at the C-5 position. However, the reactivity of the different positions (C-2, C-4, and C-5) can be influenced by the substituents already present on the ring and the reaction conditions.

Direct C-H functionalization has emerged as a powerful tool for introducing substituents at specific positions of the oxazole core. For example, palladium-catalyzed direct arylation has been successfully employed for the C-4 phenylation of oxazoles. Metalation followed by reaction with an electrophile is another common strategy. Lithiation of oxazoles often occurs at the most electron-deficient C-2 position. To achieve functionalization at the C-4 or C-5 positions, a protecting group at the C-2 position is often necessary. For instance, a triisopropylsilyl (TIPS) group can be used to protect the C-2 position, allowing for subsequent metalation and functionalization at the C-5 position.

Introduction of the Hydroxymethyl Group at the C-5 Position

Once the oxazole ring with the desired C-4 methyl group is in hand, the final step is the introduction of the hydroxymethyl group at the C-5 position. Several synthetic strategies can be employed for this transformation:

Reduction of a C-5 Carbonyl Group: If a precursor with a carbonyl group (e.g., an ester or an aldehyde) at the C-5 position is available, it can be reduced to the corresponding hydroxymethyl group using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

From a C-5 Halogenated Intermediate: A common approach involves the introduction of a halogen, such as bromine, at the C-5 position via electrophilic bromination. This halogenated intermediate can then be converted to the hydroxymethyl group through various methods, including a Grignard reaction followed by hydrolysis or displacement with a protected hydroxymethyl equivalent.

Solid-Phase Synthesis: For combinatorial library synthesis, 5-(hydroxymethyl)oxazole scaffolds can be attached to a solid support. The hydroxyl group can be converted to a leaving group (e.g., bromide) and then displaced with various nucleophiles. Alternatively, the hydroxyl group can be directly derivatized.

Table 2: Strategies for Introducing a Hydroxymethyl Group at the C-5 Position of an Oxazole

| Precursor | Reaction Type | Key Reagents |

| C-5 Carbonyl Compound (Ester, Aldehyde) | Reduction | LiAlH₄ |

| C-5 Bromo-oxazole | Nucleophilic Substitution | Grignard reagent, then H₂O; or protected hydroxymethyl equivalent |

| 5-(Hydroxymethyl)oxazole on Solid Support | Derivatization/Displacement | Mitsunobu conditions (for ethers); PBr₃, then thiols (for thioethers) |

Stereoselective Synthesis Approaches

While specific stereoselective syntheses for this compound are not extensively detailed in the provided results, general strategies for achieving stereoselectivity in related structures can be inferred. The synthesis of chiral oxazole frameworks can be accomplished through cascade reactions involving anionic stereogenic cobalt(III) complex-catalyzed enantioselective Ugi four-component/Wittig processes. rsc.org This method has been shown to produce chiral 2,4,5-trisubstituted oxazoles with good enantioselectivities. rsc.org

Another approach involves the diastereoselective synthesis of related heterocyclic compounds, such as uracil (B121893) polyoxin (B77205) C conjugates, where the key stereocontrolled step is a nucleophilic addition to a chiral sulfinimine. researchgate.net This highlights the use of chiral auxiliaries to direct the stereochemical outcome. For instance, the synthesis of polyoxin and nikkomycin (B1203212) analogs has been achieved with high stereoselectivity through the nucleophilic addition of 2-lithiofuran (B141411) to a tert-butanesulfinyl imine. researchgate.net Such methodologies could potentially be adapted for the stereoselective synthesis of analogs of this compound where a chiral center is introduced, for example, at a carbon atom attached to the oxazole ring.

Challenges in stereoselective synthesis often include controlling the formation of specific enantiomers or diastereomers. For example, in the synthesis of certain indenyl hydroxyl-containing isoxazole (B147169) derivatives, achieving stereoselectivity at the indenyl hydroxyl group remains a significant hurdle. vulcanchem.com

Novel and Emerging Synthetic Methodologies

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for constructing the oxazole core.

There is a growing trend towards the development of metal-free synthetic routes for oxazole derivatives to avoid the use of toxic and expensive metal catalysts. tandfonline.com These methods often utilize readily available and less hazardous reagents.

One notable metal-free approach involves an organocatalytic cascade reaction for the synthesis of oxazole derivatives in air under mild conditions. nih.gov This process achieves the formation of C-N, C-O, and C=N bonds through a dual sp3 C-H activation. nih.gov Iodine-mediated methodologies are also frequently employed, using precursors like benzylamine, ethyne, and amino acids to produce high yields of 1,3-oxazole derivatives. tandfonline.com For instance, a facile one-pot, transition-metal-free process uses t-BuOOH/I₂-mediated domino oxidative cyclization. organic-chemistry.org Another strategy involves the use of PhIO with TfOH or Tf₂NH for the metal-free [2 + 2 + 1] annulation of alkynes, nitriles, and oxygen atoms to regioselectively form highly substituted oxazoles. organic-chemistry.orgresearchgate.net

Furthermore, hypervalent iodine reagents like phenyliodine diacetate (PIDA) have been used to mediate the intramolecular cyclization of enamides, providing a heavy-metal-free route to functionalized oxazoles. organic-chemistry.org Visible-light photocatalysis offers another green alternative, as demonstrated by the synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature using a ruthenium complex as the photocatalyst. organic-chemistry.org

| Starting Materials | Reagents/Conditions | Key Features |

| Benzylamines, α-bromoketones | CO₂/photo redox-catalysis | Green synthesis, tandem oxidation. tandfonline.com |

| Alkynes, nitriles, O-atoms | PhIO, TfOH | Metal-free [2+2+1] cycloaddition, regioselective. tandfonline.com |

| N-phenoxyamides | Alkynyl benziodoxolones | Metal-free, mild conditions. tandfonline.com |

| Enaminone derivatives | KI, TBHP | Base-free, oxidation of benzylic C-H bond. researchgate.net |

| Amides, ynals, sodium sulfinates | Lewis acid | Three-component reaction, good regioselectivity. researchgate.net |

One-pot cascade reactions are highly efficient as they allow the synthesis of complex molecules in a single step, avoiding the isolation of intermediates. A copper(I)-catalyzed tandem reaction has been developed for the synthesis of 4,5-difunctionalized oxazoles from ethyl 2-isocyanoacetate and aldehydes. rsc.org This cascade process is facilitated by catalytic CuBr and molecular oxygen as the oxidant, proceeding through a catalytic cycloaddition and oxidative dehydroaromatization mechanism. rsc.org

Another example is a one-pot synthesis of highly functionalized oxazoles linked to benzo[a]phenazine (B1654389) derivatives using a multicomponent tandem cyclization Robinson-Gabriel reaction catalyzed by H₃PW₁₂O₄₀. researchgate.net This reaction utilizes phenylenediamine derivatives, 2-hydroxy-1,4-naphthoquinone, arylglyoxals, and acetonitrile (B52724), where acetonitrile serves as both a solvent and a reactant. researchgate.net Furthermore, a sequential one-pot method has been developed for the synthesis of 4-(hydroxymethyl)oxazoles from readily available benzamides, demonstrating good functional group tolerance. researchgate.net

The use of ultrasound irradiation has emerged as a green and efficient technique to accelerate organic reactions. In the synthesis of oxazole derivatives, ultrasonication has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netijpsonline.com

For instance, the synthesis of novel 2-aminonitrile oxazoles via a three-component Ugi reaction demonstrated a considerable decrease in reaction time from 3 hours at room temperature to 1 hour under ultrasound irradiation, with yields improving from moderate-good (61-79%) to good-excellent (73-90%). semanticscholar.org Similarly, another study on the synthesis of 2-aminonitrile oxazoles reported a reduction in reaction times from 6-10 hours at room temperature to 1-2 hours with ultrasound, with yields increasing from 55-82% to 70-96%. sciforum.net

The combination of ultrasound with deep eutectic solvents (DES) offers a novel and energy-efficient approach for oxazole synthesis. researchgate.net This method not only improves yields and shortens reaction times but also saves a significant amount of energy. researchgate.net

| Reaction Type | Conditions | Reaction Time | Yield |

| Ugi-3CR for 2-aminonitrile oxazoles | Room Temperature | 3 hours | 61-79% semanticscholar.org |

| Ugi-3CR for 2-aminonitrile oxazoles | Ultrasound Irradiation | 1 hour | 73-90% semanticscholar.org |

| Synthesis of oxazole derivatives | Thermal (65°C) | 3-5 hours | - researchgate.net |

| Synthesis of oxazole derivatives | Ultrasound-assisted in DES | 12-16 minutes | Improved yields researchgate.net |

Derivatization and Analogue Synthesis from this compound

The hydroxymethyl group at the 5-position of this compound is a versatile functional handle for further synthetic modifications.

The hydroxymethyl group can undergo various transformations to generate a library of analogs. Standard organic reactions can be applied for this purpose. For example, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to a leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

In a related example, (5-isopropylisoxazol-4-yl)methanol (B2883076) was reacted with methanesulfonyl chloride and triethylamine (B128534) to form the corresponding methanesulfonate (B1217627) ester, demonstrating a common strategy for activating a hydroxyl group. google.com Similarly, the hydroxymethyl group of this compound could be transformed into its corresponding phosphonates via the Michaelis-Arbuzov reaction, as has been demonstrated for other 4-(hydroxymethyl)oxazoles. researchgate.net Furthermore, the selective reduction of a related chloromethyl group to a hydroxymethyl group has been noted, although it can be challenging and may require specific reducing agents like LiAlH₄.

Substitution on the Oxazole Ring for Structure-Activity Relationship (SAR) Studies

The strategic modification of the oxazole ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on analogs of this compound reveal that the nature and position of substituents on the oxazole core are pivotal in defining the compound's interaction with biological targets. nih.gov The inherent chemical properties of the oxazole ring dictate the feasibility and methodology of these substitutions.

The reactivity of the carbon atoms on the oxazole ring generally follows the order C2 > C5 > C4 in terms of hydrogen acidity, making the C2 position particularly susceptible to deprotonation and subsequent functionalization. tandfonline.comsemanticscholar.org Conversely, electrophilic substitution reactions preferentially occur at the C5 position, especially when the ring is activated by an electron-donating group. semanticscholar.org For nucleophilic substitution, the displacement of leaving groups like halogens is most facile at the C2 position, followed by C4 and then C5. tandfonline.comsemanticscholar.org These principles guide the synthetic routes for creating diverse analogs for SAR studies.

Introducing substituents with a conjugated π-electron system, such as a phenyl group, into the oxazole ring has been shown to increase biological activity by enhancing π-stacking interactions with target biomolecules like proteins. researchgate.netbioorganica.com.ua The planar oxazole core is considered a valuable fragment in drug design, and its ability to form hydrogen bonds via the nitrogen atom at position 3 further contributes to its potential for stable interactions with biological receptors. bioorganica.com.ua

In the development of fungicidal agents, SAR studies on a series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives, which are close analogs of this compound, have provided specific insights. These studies, targeting the succinate (B1194679) dehydrogenase (SDH) enzyme, demonstrated that substitutions on the oxazole ring are critical for potency. acs.org For instance, retaining a methyl group at the C4 position of the oxazole ring was found to be beneficial for improving the fungicidal activity of the compounds. acs.org

Further research into streptochlorin (B611036) derivatives, which feature a 2,5-disubstituted 1,3-oxazole-4-carbonitrile core, has expanded on these findings. An SAR study revealed that having no substituent or a small alkyl group at the C2 position of the oxazole ring was favorable for antifungal activity. researchgate.net In contrast, placing an aryl or a monosubstituted aryl group at the C2 position was detrimental to the compound's efficacy against fungal pathogens. researchgate.net

Similarly, in the pursuit of novel anticancer agents, the substitution pattern on the oxazole ring is a key determinant of efficacy. Studies on colchicine (B1669291) binding site inhibitors showed a significant drop in potency when a thiazole (B1198619) ring was replaced with a 2,4-disubstituted oxazole, indicating high sensitivity to the heterocyclic core's structure. nih.gov The introduction of various substituents on a phenyl moiety at the C5 position of the 1,3-oxazole nucleus is a strategy being explored for developing new antimicrobial agents. semanticscholar.org

The following table summarizes SAR findings for oxazole analogs, detailing how substitutions on the ring influence their biological activity.

| Compound ID | Oxazole Ring Substitution (Position) | Target/Activity | Research Finding | Citation |

| SEZA9 | 4-Methyl | Fungicidal (SDHi) | Methyl group at C4 is beneficial for fungicidal activity. | acs.org |

| SEZA10 | 4-Methyl | Fungicidal (SDHi) | Methyl group at C4 is beneficial for fungicidal activity. | acs.org |

| SEZA11 | 4-Methyl | Fungicidal (SDHi) | Methyl group at C4 is beneficial for fungicidal activity. | acs.org |

| 3a | 2-(unsubstituted) | Antifungal | Non-substituent at C2 is favorable for antifungal activity. | researchgate.net |

| N/A | 2-(Aryl) | Antifungal | Aryl group at C2 is detrimental to antifungal activity. | researchgate.net |

| N/A | 5-(Phenyl) | Antimicrobial | Allows for future optimization to develop novel antimicrobial agents. | semanticscholar.org |

Reactivity and Reaction Mechanisms of 4 Methyloxazole 5 Methanol and Oxazole Scaffolds

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

Electrophilic substitution on the oxazole ring is generally considered difficult due to the electron-withdrawing effect of the oxygen and nitrogen heteroatoms, which deactivates the ring towards attack by electrophiles. However, the presence of electron-donating substituents can facilitate these reactions. The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2. nih.gov

In the case of 4-Methyloxazole-5-methanol, the methyl group at the C4 position is an electron-donating group, which is expected to activate the ring towards electrophilic attack. The most likely position for substitution would be the C5 position. However, this position is already substituted with a hydroxymethyl group. Electrophilic attack at the C2 position is the least favored. Standard electrophilic aromatic substitution reactions like nitration and sulfonation are generally not successful with unsubstituted oxazoles due to the formation of highly electron-deficient oxazolinium cations under acidic conditions. nih.gov

| Reaction Type | General Oxazole Reactivity | Expected Reactivity of this compound |

| Nitration | Difficult, requires activating groups. | Unlikely under standard conditions due to ring deactivation and potential side reactions with the methanol (B129727) group. |

| Halogenation | Possible with activating groups. | The methyl group at C4 may facilitate halogenation, potentially at the C2 position, though this is generally less reactive. |

| Friedel-Crafts | Generally not successful. | The Lewis acid catalysts can coordinate with the heteroatoms, further deactivating the ring. |

Nucleophilic Substitution Reactions on the Oxazole Ring

Nucleophilic substitution reactions on an unsubstituted oxazole ring are rare. The ring's aromaticity and electron density make it resistant to nucleophilic attack. However, the presence of a good leaving group, particularly at the C2 position, can enable nucleophilic substitution to occur. nih.gov The reactivity order for nucleophilic substitution on a halogenated oxazole is C2 >> C4 > C5. researchgate.net

For this compound, direct nucleophilic substitution on the ring is not expected to be a primary reaction pathway. Nucleophilic attack is more likely to lead to ring-opening reactions rather than substitution, especially under harsh conditions. nih.gov Deprotonation at the C2 position can occur with a strong base, but this often leads to the formation of unstable 2-lithio-oxazoles that can undergo ring cleavage. nih.gov

| Position of Leaving Group | General Reactivity | Plausibility for this compound Derivatives |

| C2 | Most reactive towards nucleophilic substitution. | A derivative with a leaving group at C2 would be the most likely candidate for this reaction. |

| C4 | Less reactive than C2. | Substitution at this position would be challenging. |

| C5 | Least reactive towards direct substitution. | Direct nucleophilic displacement of the methanol group is highly unlikely. |

Cycloaddition Reactions, including [4+2] Cycloadditions

Oxazoles can participate as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity is a key feature of the oxazole scaffold and provides a powerful method for the synthesis of pyridine (B92270) derivatives. acs.orgfigshare.com The facility of the cycloaddition is enhanced by the presence of electron-donating substituents on the oxazole ring and electron-withdrawing groups on the dienophile. acs.org

The reaction of an oxazole with a dienophile initially forms a bicyclic adduct which is often unstable and undergoes a retro-Diels-Alder reaction to extrude a molecule (commonly water or an alcohol), leading to the formation of a substituted pyridine. figshare.com For this compound, the electron-donating methyl group at C4 would be expected to promote its participation as a diene in Diels-Alder reactions. The hydroxymethyl group at C5 would be eliminated during the aromatization to the pyridine ring.

| Dienophile Type | General Outcome | Expected Outcome with this compound |

| Alkenes | Formation of a pyridine derivative after elimination. | Reaction with an electron-deficient alkene would be expected to yield a substituted pyridine. |

| Alkynes | Direct formation of a pyridine derivative. | Would lead to the formation of a highly substituted pyridine. |

| Benzynes | Formation of quinoline (B57606) or isoquinoline (B145761) derivatives. | Could potentially be used to synthesize complex fused heterocyclic systems. |

Oxidation Reactions, particularly with Singlet Oxygen

Oxazoles are susceptible to oxidation, particularly photooxidation involving singlet oxygen (¹O₂). The reaction typically proceeds through a [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring to form an unstable endoperoxide intermediate. tandfonline.comacs.org This intermediate then rearranges to form various products, most commonly ring-opened triamides. nih.gov The rate of this reaction is influenced by the substituents on the oxazole ring; electron-donating groups generally increase the reaction rate. tandfonline.com

In the context of this compound, the methyl group at C4 would likely enhance the rate of reaction with singlet oxygen. The reaction would be expected to yield a complex mixture of ring-opened products derived from the initial endoperoxide intermediate. Other oxidizing agents like potassium permanganate (B83412) and ozone can also lead to the cleavage of the oxazole ring. pharmaguideline.com

Exploration of Ring-Opening Reactivities

The oxazole ring can be opened under various conditions, not limited to oxidation. Both acidic and basic conditions can promote ring cleavage. For instance, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring opening and subsequent recyclization to form imidazoles. nih.gov

Deprotonation at the C2 position with a strong base, such as n-butyllithium, generates a 2-lithiooxazole. This species is often unstable and can exist in equilibrium with a ring-opened isonitrile, which can be trapped by electrophiles. wikipedia.org The specific substituents on the oxazole ring can influence the stability of the ring and its propensity to undergo cleavage. The presence of the hydroxymethyl group in this compound could potentially participate in or influence ring-opening reactions, for example, through intramolecular processes under certain conditions.

Catalytic Transformations Involving the Oxazole Moiety

The oxazole moiety can participate in a variety of catalytic transformations, often leveraging metal catalysts to achieve selective functionalization. Palladium-catalyzed cross-coupling reactions, for example, have been developed for the direct arylation of oxazoles at both the C2 and C5 positions. organic-chemistry.org The regioselectivity of these reactions can often be controlled by the choice of ligands and reaction conditions.

Metal-catalyzed C-H activation is another powerful tool for the functionalization of oxazoles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, catalytic methods could potentially be employed to further functionalize the C2 position or to transform the hydroxymethyl group into other functionalities. The development of biocatalytic methods involving oxazole scaffolds is an emerging area of research, offering potential for highly selective and environmentally friendly transformations.

Advanced Spectroscopic and Analytical Characterization Techniques in Oxazole Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the elemental formula of a compound with high accuracy. For 4-Methyloxazole-5-methanol (C₅H₇NO₂), the theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition.

Molecular Formula: C₅H₇NO₂

Theoretical Monoisotopic Mass: 113.0477 g/mol

Expected [M+H]⁺ ion in HRESIMS: 114.0550 m/z

ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining molecular weight. In tandem mass spectrometry (MS/MS), this parent ion can be selected and fragmented to provide structural information. The fragmentation of alcohols often involves alpha cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orgyoutube.com The fragmentation of the oxazole (B20620) ring itself can also occur, typically involving the loss of species like HCN or CO. clockss.org

Interactive Table 2: Predicted ESI-MS Fragmentation for this compound

| Ion | Predicted m/z | Description of Loss |

| [M+H]⁺ | 114.0550 | Protonated Molecular Ion (Parent) |

| [M+H - H₂O]⁺ | 96.0444 | Loss of water (dehydration) |

| [M+H - CH₂O]⁺ | 84.0444 | Loss of formaldehyde |

| [M+H - CH₃OH]⁺ | 82.0287 | Loss of methanol (B129727) |

Note: These fragmentation pathways are predicted based on the chemical structure and general fragmentation rules for alcohols and heterocyclic compounds.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. innovatechlabs.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its alcohol and substituted oxazole functionalities.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group.

C-H Stretch: Absorption bands for C-H stretching from the methyl group and the oxazole ring are expected just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic-like).

C=N and C=C Stretch: The oxazole ring contains C=N and C=C bonds, which would result in characteristic stretching vibrations in the 1500-1650 cm⁻¹ region. researchgate.net

C-O Stretch: Strong C-O stretching bands are expected between 1000-1250 cm⁻¹ for the alcohol C-O bond and the ether-like C-O-C bond within the oxazole ring.

Interactive Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Alcohol (-OH) |

| 3050-3150 | C-H Stretch (sp²) | Oxazole Ring |

| 2850-2980 | C-H Stretch (sp³) | -CH₃, -CH₂- |

| 1500-1650 | C=N and C=C Stretch | Oxazole Ring |

| 1000-1250 | C-O Stretch | Alcohol, Ring Ether |

UV-Visible (UV-Vis) Spectroscopy UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring acts as a chromophore, absorbing UV light to promote π → π* transitions. The parent oxazole molecule exhibits a broad absorption peak around 200-210 nm. iaea.orgnist.gov The presence of substituents on the ring, such as the methyl and hydroxymethyl groups in this compound, typically causes a small bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax). Therefore, the λmax for this compound is expected to be slightly above 210 nm in a suitable solvent like methanol or ethanol.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of its intermolecular interactions in the solid state. For novel oxazole derivatives like this compound, obtaining a single-crystal X-ray structure is a crucial step in its complete characterization. rsc.orgst-andrews.ac.uk

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is meticulously recorded. mdpi.com The structure is solved from this diffraction data using computational methods, which refine the atomic positions to generate a detailed molecular model. mdpi.com This model reveals precise bond lengths, bond angles, and torsion angles.

While a specific crystal structure for this compound is not publicly available, analysis of related heterocyclic compounds provides insight into the data that can be obtained. For instance, studies on other substituted oxadiazole and triazole derivatives have successfully elucidated their crystal systems, space groups, and unit cell parameters. mdpi.comnih.govnih.gov These analyses also reveal important non-covalent interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing and influence the material's physical properties. researchgate.net

Table 1: Example Crystallographic Data for a Substituted Heterocyclic Compound This table presents representative data from a published crystal structure of a related class of compound to illustrate the outputs of an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.583 |

| b (Å) | 9.377 |

| c (Å) | 24.386 |

| α, β, γ (°) | 90 |

| Volume (ų) | 3334.8 |

| Z (Molecules/unit cell) | 8 |

Data sourced from a representative structural analysis of a pyridine-based 1,3,4-oxadiazole (B1194373) derivative nih.gov.

Chromatographic Techniques for Purity and Separation

Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and analysis of compounds. For oxazole research, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed to assess the purity of final products and to monitor the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for determining the purity of synthesized compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar organic compounds such as oxazole derivatives. wikipedia.orgptfarm.pl

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the instrument. The mobile phase, a polar solvent mixture (e.g., acetonitrile (B52724) and water), carries the sample through a column packed with a non-polar stationary phase (e.g., octadecylsilane, C18). wikipedia.orgnih.gov Compounds separate based on their relative hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute more quickly. wikipedia.orgoup.com A UV detector is commonly used for analysis, as the oxazole ring is UV-active. mdpi.com The resulting chromatogram shows peaks corresponding to each component, and the area of the peak for this compound relative to the total area of all peaks is used to calculate its purity.

Table 2: Representative HPLC Method for Purity Analysis of this compound This table outlines a hypothetical but typical set of parameters for an analytical RP-HPLC method.

| Parameter | Condition |

| Column | C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-15 minutes (compound dependent) |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively to monitor the progress of organic reactions. nih.govchemmethod.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. acs.org

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. acs.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, known as the eluent. The eluent moves up the plate by capillary action, and the components of the reaction mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase. orgchemboulder.com

Generally, less polar compounds travel further up the plate (higher Retention factor, Rf), while more polar compounds travel shorter distances (lower Rf). silicycle.com Since this compound contains a polar hydroxyl group, it is expected to have a lower Rf value than a less polar starting material. The spots are visualized, often using a UV lamp, as conjugated systems like oxazoles absorb UV light and appear as dark spots on a fluorescent background. orgchemboulder.comlabster.comlibretexts.org Alternatively, chemical stains like iodine vapor or phosphomolybdic acid can be used. labster.comfiu.edu By comparing the spots of the reaction mixture over time to spots of the starting material, a chemist can determine when the reaction is complete. nih.gov

Table 3: Example TLC Monitoring of a Reaction to Form this compound This table shows hypothetical Rf values, illustrating how TLC can be used to track reaction progress.

| Compound | Polarity | Expected Rf Value* | Appearance under UV (254 nm) |

| Starting Material (e.g., an ester) | Less Polar | ~0.70 | Dark Spot |

| This compound (Product) | More Polar | ~0.35 | Dark Spot |

*In a 1:1 Ethyl Acetate/Hexane solvent system on a silica gel plate. Rf values are illustrative.

Biological and Biomedical Research Applications of Oxazole Derivatives

Medicinal Chemistry Applications

The structural rigidity and electronic properties of the oxazole (B20620) ring make it an attractive scaffold for the design of therapeutic agents.

Numerous oxazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a variety of pathogens. For example, some synthetic oxazoles have demonstrated inhibitory effects against strains of Staphylococcus aureus and Escherichia coli. The mechanism of action for these compounds can vary, but they often target essential cellular processes in the microbes.

Table 2: Examples of Antimicrobial Activity in Oxazole Derivatives

| Compound Class | Activity |

| Substituted 2,5-diaryloxazoles | Antibacterial, Antifungal |

| Oxazole-containing peptides | Antibacterial |

| Synthetic oxazole amides | Antiviral |

Note: This table presents general classes of oxazole derivatives with reported antimicrobial activity and does not imply that all compounds within these classes are active.

The oxazole moiety is found in several natural products with potent anticancer activity, such as the phorboxazoles. This has inspired the synthesis of a multitude of oxazole-containing compounds with cytotoxic effects against various cancer cell lines. These derivatives often exert their effects by interfering with critical cellular processes like tubulin polymerization, cell cycle progression, or by inducing apoptosis.

Oxazole derivatives have been investigated as inhibitors of various enzymes implicated in disease. For instance, certain substituted oxazoles have been shown to inhibit enzymes such as succinate (B1194679) dehydrogenase, which is a key component of the mitochondrial electron transport chain and the citric acid cycle. Inhibition of such enzymes can have significant physiological effects and represents a potential therapeutic strategy.

Research has indicated that some oxazole derivatives can modulate the immune system. Depending on their structure, these compounds can exhibit either immunosuppressive or immunostimulatory effects. This has led to their investigation as potential treatments for autoimmune diseases or as adjuvants in vaccines. Anti-inflammatory properties have also been reported for certain oxazole-containing molecules.

The ability of the oxazole scaffold to be readily functionalized has made it a valuable tool in the development of ligands for various biological receptors. By modifying the substituents on the oxazole ring, researchers can fine-tune the binding affinity and selectivity of these compounds for specific receptor subtypes, which is a crucial aspect of modern drug design.

Agrochemical Applications

The biological activity of oxazole derivatives extends to the field of agrochemicals. Some compounds containing the oxazole ring have been developed as herbicides, insecticides, and fungicides. Their mode of action in pests and weeds is often similar to their therapeutic mechanisms in humans, involving the disruption of essential biological pathways.

4-Methyloxazole-5-methanol, while not extensively studied as an individual compound, belongs to the important class of oxazole derivatives. The broader family of oxazoles has demonstrated a vast range of biological activities, making them a cornerstone in the development of new pharmaceuticals and agrochemicals. The synthetic accessibility and the potential for chemical modification of compounds like this compound ensure that the exploration of the chemical space around the oxazole scaffold will continue to be a fruitful area of scientific research. Further investigation into the specific properties and activities of this compound is warranted to fully understand its potential contributions to science and technology.

Fungicidal Agents

There is currently a lack of specific data on the efficacy of this compound as a fungicidal agent. Research into the antifungal properties of specifically substituted oxazole methanols has not been extensively published, leaving its potential in this area unknown.

Herbicidal and Plant Growth Regulatory Activities

Similarly, the potential for this compound to act as an herbicide or a plant growth regulator is not detailed in the current body of scientific literature. While other heterocyclic compounds are known to possess such activities, the specific effects of the 4-methyl and 5-methanol substitutions on the oxazole ring in this context have not been elucidated.

Mechanism of Action Studies

Without established biological activity, the mechanism of action for this compound has not been a subject of investigation. The following areas, therefore, remain speculative for this particular compound.

Target Identification and Validation

No specific biological targets for this compound have been identified or validated in published studies.

Interference with Cellular Processes

There is no available research detailing how this compound might interfere with cellular processes such as energy or sugar metabolism.

Elicitation of Cell Signaling Pathways

The effect of this compound on cell signaling pathways, including apoptosis, has not been investigated.

Pharmacokinetic and Pharmacodynamic Considerations

Comprehensive studies on the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (the biochemical and physiological effects) properties of this compound are absent from the scientific literature. Understanding these parameters is critical for the development of any potential therapeutic or agricultural agent.

Metabolic Stability

The oxazole ring itself can be susceptible to metabolic transformations. The metabolic fate of oxazole-containing compounds is often dependent on the nature and position of their substituents. For instance, research on various heterocyclic compounds has shown that the presence of a methyl group can be a site for oxidative metabolism by cytochrome P450 enzymes, leading to hydroxylation.

In the case of this compound, both the methyl and the hydroxymethyl groups represent potential sites for metabolic modification. The hydroxymethyl group could undergo oxidation to an aldehyde and subsequently to a carboxylic acid. The metabolic stability of the oxazole ring can also be influenced by its electronic properties. Strategies such as "scaffold hopping," where the oxazole ring is replaced by other heterocycles like oxadiazoles (B1248032) or triazoles, have been employed to enhance metabolic stability in drug candidates.

Without direct experimental data, any discussion on the metabolic stability of this compound remains speculative. In vitro studies using liver microsomes or hepatocytes would be necessary to determine its metabolic half-life and identify its major metabolites. Such studies are crucial for understanding its potential as a pharmacologically active agent.

Table 1: General Metabolic Considerations for Oxazole Derivatives

| Metabolic Pathway | Potential Site on this compound | General Outcome |

| Oxidation | 4-methyl group | Formation of a primary alcohol |

| Oxidation | 5-hydroxymethyl group | Formation of an aldehyde, then a carboxylic acid |

| Ring Cleavage | Oxazole ring | Potential degradation of the heterocyclic core |

This table is illustrative and based on general metabolic pathways for similar chemical moieties, not on experimental data for this compound.

Binding Affinity

The binding affinity of a molecule to a biological target is a measure of the strength of their interaction and is a key determinant of its pharmacological potency. The oxazole scaffold is known to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to proteins and other biological macromolecules.

Specific binding affinity data for this compound against any particular biological target is not currently available in the public research domain. However, the structural features of the molecule, namely the oxazole ring, the methyl group, and the hydroxymethyl group, suggest the potential for interactions with various enzyme active sites or receptor binding pockets. The hydroxymethyl group, for example, can act as both a hydrogen bond donor and acceptor.

Computational docking studies are often employed to predict the binding modes and affinities of small molecules to protein targets. Such in silico studies for this compound could provide valuable hypotheses about its potential biological targets. For instance, studies on other oxazole derivatives have explored their binding to enzymes like cyclooxygenases, demonstrating the potential of this heterocyclic system to fit into active sites and form key interactions.

Experimental validation through binding assays, such as radioligand binding assays or isothermal titration calorimetry, would be required to quantify the binding affinity of this compound to any specific target and to determine key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 2: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interaction Type | Role in Binding Affinity |

| Oxazole Nitrogen | Hydrogen Bond Acceptor | Interaction with hydrogen bond donors in a binding site. |

| Oxazole Oxygen | Hydrogen Bond Acceptor | Interaction with hydrogen bond donors in a binding site. |

| 5-Hydroxymethyl Group | Hydrogen Bond Donor/Acceptor | Formation of key hydrogen bonds to anchor the molecule in a binding pocket. |

| 4-Methyl Group | Hydrophobic Interaction | Interaction with hydrophobic pockets in a protein. |

| Oxazole Ring | Pi-Stacking/Hydrophobic Interaction | Interaction with aromatic residues or hydrophobic regions of a target. |

This table outlines the potential types of non-covalent interactions based on the chemical structure of this compound and is not based on experimentally determined binding data.

Future Directions and Research Gaps

Development of More Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. For the synthesis of 4-Methyloxazole-5-methanol and its derivatives, a shift towards greener methodologies is essential. Current research in oxazole (B20620) synthesis highlights several sustainable approaches that could be adapted and optimized. jchr.orgrrjournals.com These include the use of microwave irradiation and ultrasound-assisted synthesis, which can lead to shorter reaction times, higher yields, and reduced energy consumption. jchr.org The exploration of solvent-free reaction conditions or the use of eco-friendly solvents like ionic liquids and deep eutectic solvents also presents a significant opportunity to minimize the environmental impact of synthesis. jchr.orgresearchgate.net

Furthermore, the development of catalytic systems that are recoverable and reusable is a key aspect of sustainable synthesis. This could involve heterogeneous catalysts or biocatalysis, employing enzymes to construct the oxazole ring with high specificity and under mild conditions. researchgate.netnih.gov Electrochemical synthesis offers another green alternative, potentially avoiding the need for harsh reagents and reducing waste generation. pnrjournal.com A comparative analysis of various green synthetic routes for oxazole derivatives is presented in Table 1.

Table 1: Comparison of Green Synthetic Methodologies for Oxazole Derivatives

| Methodology | Advantages | Potential Challenges |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. jchr.org | Specialized equipment required, potential for localized overheating. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer. jchr.org | Scalability can be an issue. |

| Solvent-Free Reactions | Reduced waste, simplified purification. researchgate.net | Limited applicability for some reactants. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and cost can be prohibitive. |

Exploration of Underexplored Reactivity Pathways

The reactivity of this compound is governed by the interplay of its three key functional components: the oxazole ring, the methyl group, and the hydroxymethyl group. benthamscience.com While the general reactivity of oxazoles is understood, the specific influence of the methyl and hydroxymethyl substituents on the reactivity of this particular molecule remains an area ripe for exploration.

The oxazole ring itself can participate in a variety of reactions. Electrophilic aromatic substitution typically occurs at the C5 position, though the presence of the hydroxymethyl group at this position in the parent compound necessitates derivatization to explore this pathway. pnrjournal.com Nucleophilic attack is favored at the C2 position, and deprotonation is also most facile at this site. jchr.orgrrjournals.com The electron-donating nature of the methyl group at C4 can influence the electron density of the ring and thereby its reactivity towards electrophiles and nucleophiles.

The hydroxymethyl group is a versatile handle for a range of chemical transformations, including oxidation to an aldehyde or carboxylic acid, and conversion to halides for subsequent nucleophilic substitution reactions. researchgate.net The methyl group, while generally less reactive, could potentially undergo radical halogenation or oxidation under specific conditions.

Underexplored areas of reactivity include cycloaddition reactions, where the oxazole ring can act as a diene in Diels-Alder reactions to form pyridine (B92270) derivatives. pnrjournal.com The unique substitution pattern of this compound could lead to novel and complex heterocyclic structures through such pathways. The potential for intramolecular reactions between the hydroxymethyl group and the oxazole ring under various conditions also warrants investigation.

Advanced Computational Modeling for Drug Design

Computational methods are indispensable tools in modern drug discovery, offering the ability to predict molecular properties and interactions, thereby guiding the synthesis and evaluation of new therapeutic agents. nih.gov For this compound, advanced computational modeling can play a pivotal role in designing derivatives with enhanced biological activity.

Molecular docking studies can be employed to predict the binding affinity and orientation of this compound derivatives within the active sites of various biological targets. jchr.orgrrjournals.comresearchgate.netaaup.edu This in silico screening can help prioritize compounds for synthesis and experimental testing. For instance, docking simulations could explore the interactions of this scaffold with enzymes implicated in cancer, infectious diseases, or inflammatory conditions.

Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical correlation between the structural features of a series of this compound derivatives and their observed biological activity. researchgate.netijrpr.com These models are valuable for predicting the activity of unsynthesized compounds and for identifying the key molecular descriptors that contribute to their therapeutic effects.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. rsc.org This information can then be used to design novel this compound derivatives that fit the pharmacophore and are likely to be active. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can assess the drug-like properties of designed compounds at an early stage, helping to avoid costly failures in later stages of drug development. nih.gov

Integration of Omics Technologies in Biological Evaluation

To fully understand the biological effects of this compound and its derivatives, an integrated approach utilizing various "omics" technologies is necessary. These high-throughput methods can provide a comprehensive view of the molecular changes induced by a compound in a biological system. semanticscholar.orgachemblock.com

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound alters gene expression patterns. This can provide insights into the cellular pathways and biological processes affected by the compound, helping to elucidate its mechanism of action. semanticscholar.org

Proteomics , the large-scale study of proteins, can identify the protein targets of this compound and its derivatives. rrjournals.compnrjournal.com Techniques such as chemical proteomics can be used to pull down proteins that directly interact with the compound. rrjournals.com Additionally, comparing the proteomes of treated and untreated cells can reveal changes in protein expression and post-translational modifications, further clarifying the compound's effects. researchgate.net

Metabolomics , the comprehensive analysis of metabolites in a biological sample, can provide a functional readout of the physiological state of a cell or organism. ijrpr.com By examining the metabolic perturbations caused by this compound, researchers can identify the metabolic pathways that are impacted, which can be crucial for understanding both its therapeutic effects and potential toxicity. rsc.org A targeted metabologenomic approach has already proven successful in discovering novel oxazole-containing natural products. jchr.org

The integration of these omics datasets, often referred to as systems biology, can provide a holistic understanding of the biological activity of this compound, from the genetic and molecular level to the functional and phenotypic level. researcher.life

Discovery of Novel Therapeutic Applications Beyond Current Scope

The oxazole scaffold is present in a wide range of biologically active compounds, suggesting that this compound could serve as a valuable starting point for the discovery of new therapeutics for a variety of diseases. rrjournals.comijrpr.com While the current therapeutic scope of this specific compound is not well-defined, the known pharmacological activities of other oxazole derivatives provide a roadmap for future investigations.

Oxazole-containing compounds have demonstrated efficacy as anticancer agents , targeting various mechanisms including the inhibition of kinases, topoisomerases, and tubulin polymerization. jchr.orgsemanticscholar.org High-throughput screening of a library of this compound derivatives against a panel of cancer cell lines could identify promising new anticancer leads.

The prevalence of infectious diseases necessitates the continuous development of new antimicrobial agents. Oxazoles have been shown to possess antibacterial, antifungal, antiviral, and antiparasitic properties. rrjournals.comaaup.edu Future research could focus on evaluating this compound and its analogs against a broad spectrum of pathogens, including those responsible for neglected tropical diseases.

Furthermore, oxazole derivatives have been investigated for their potential in treating inflammatory diseases , diabetes , and central nervous system disorders . rrjournals.compnrjournal.com Exploring the activity of this compound in relevant preclinical models for these conditions could uncover novel therapeutic applications. The structural simplicity and synthetic tractability of this compound make it an attractive candidate for lead optimization and the development of new chemical entities. nih.gov

Addressing Drug Resistance Mechanisms

Drug resistance is a major obstacle in the treatment of both cancer and infectious diseases. pnrjournal.comaaup.edu The development of new therapeutic agents that can overcome existing resistance mechanisms is a critical area of research. Heterocyclic compounds, including oxazoles, have shown promise in combating drug-resistant pathogens and cancer cells. jchr.orgrrjournals.comresearchgate.netijrpr.com

One common mechanism of drug resistance is the overexpression of efflux pumps, which actively transport drugs out of the cell. Derivatives of this compound could be designed to be poor substrates for these pumps, thereby increasing their intracellular concentration and efficacy. pnrjournal.com

Another strategy is to develop compounds that target different cellular pathways than existing drugs. By having a novel mechanism of action, these new agents may be effective against pathogens or cancer cells that have developed resistance to conventional therapies. researchgate.netijrpr.com The diverse biological activities reported for oxazole derivatives suggest that they may interact with a variety of molecular targets. nih.govresearchgate.net

Furthermore, this compound derivatives could be investigated as adjuvants in combination therapy. In this approach, the oxazole compound could inhibit a resistance mechanism, thereby re-sensitizing the resistant cells to an existing drug. For example, a derivative could block an enzyme that inactivates an antibiotic or inhibit a signaling pathway that promotes cancer cell survival.

Table 2: Potential Strategies for this compound Derivatives to Address Drug Resistance

| Strategy | Mechanism | Potential Application |

|---|---|---|

| Efflux Pump Evasion | Structural modifications to avoid recognition by efflux pumps. | Overcoming multidrug resistance in cancer and bacterial infections. |

| Novel Mechanism of Action | Targeting cellular pathways not affected by current drugs. | Treating infections caused by resistant bacteria or fungi; treating refractory cancers. |

常见问题

Q. What are the primary synthetic routes for 4-Methyl-5-thiazoleethanol, and how do reaction conditions influence yield?

The compound is synthesized via two main routes:

- Route 1 : Reaction of methylthiazole with iodoethanol under mild conditions (room temperature), yielding 4-Methyl-5-thiazoleethanol.

- Route 2 : Reaction of 4-ethyloctanoyl chloride with 4-Methyl-5-thiazoleethanol to form 4-Methyl-5-thiazoleethanol 4-ethyloctanoate. Industrial production often employs ether-soluble alkaloidal fractions from Panax ginseng for high purity .

- Critical factors : Temperature control (e.g., avoiding side reactions at elevated temperatures) and solvent selection (ether-soluble fractions enhance purity).

Q. What analytical techniques are recommended for characterizing 4-Methyl-5-thiazoleethanol?

- GC-MS : Used for quantification and structural confirmation.

- UPLC-QEMS (Ultra Performance Liquid Chromatography-Quadrupole Exactive Orbitrap MS) : Enables non-targeted metabolomics to track compound levels in biological systems under varying conditions .

- FTIR and NMR : For functional group analysis and stereochemical confirmation.

Q. What is the molecular formula and weight of 4-Methyl-5-thiazoleethanol?

Discrepancies exist in literature:

- Formula : Reported as C₆H₁₀NOS (MW 144.21 g/mol) in some studies , while others cite C₆H₉NOS (MW 143.20 g/mol) .

- Resolution : Cross-validate using high-resolution mass spectrometry (HRMS) to confirm the correct formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for 4-Methyl-5-thiazoleethanol?

- Step 1 : Compare experimental HRMS data with computational predictions (e.g., isotopic pattern matching).

- Step 2 : Validate using complementary techniques (e.g., FTIR for functional groups, NMR for hydrogen/carbon environments).

- Step 3 : Reference manually curated spectral libraries (e.g., mzCloud) for benchmark comparisons .

Q. What strategies optimize the synthesis of 4-Methyl-5-thiazoleethanol derivatives for biochemical applications?

- Derivatization : React with acyl chlorides (e.g., 4-ethyloctanoyl chloride) to enhance lipophilicity for membrane permeability studies .

- Condition tuning : Use Bischler-Napieralski conditions (e.g., POCl₃ as a cyclodehydrating agent) to synthesize oxazole analogs, enabling structure-activity relationship (SAR) studies .

Q. How does 4-Methyl-5-thiazoleethanol interact in non-targeted metabolomics studies?

- Methodology : Employ UPLC-QEMS to detect the compound and its metabolites in biological matrices.

- Data analysis : Use pathway enrichment tools (e.g., MetaboAnalyst) to identify affected metabolic pathways, particularly in Panax ginseng extracts .

Q. What are the best practices for assessing purity in industrial-grade 4-Methyl-5-thiazoleethanol?

- HPLC-DAD : Quantify impurities at 254 nm with a C18 column.

- Karl Fischer (KF) titration : Determine water content to ensure stability during storage .

Data Contradiction and Validation

Q. How should researchers address discrepancies in molecular weight and formula across studies?

- Case study : The molecular weight conflict (143.20 vs. 144.21 g/mol) likely arises from isotopic variations or synthesis byproducts.

- Solution : Perform elemental analysis (C, H, N, S, O) and HRMS to confirm the empirical formula. Refer to IUPAC nomenclature rules to standardize reporting .

Q. What experimental designs mitigate batch-to-batch variability in industrial synthesis?

- Design : Implement Design of Experiments (DoE) to test factors like reaction time, temperature, and solvent ratios.

- Validation : Use ANOVA to statistically analyze yield and purity across batches .

Methodological Guidelines

- Spectral interpretation : Always compare experimental data with peer-reviewed references (e.g., mzCloud for MS , Cambridge Structural Database for crystallography ).

- Synthesis optimization : Prefer scalable, green chemistry methods (e.g., room-temperature reactions) to reduce energy costs and byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。